molecular formula C7H8N4 B13443498 [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine

Cat. No.: B13443498
M. Wt: 148.17 g/mol
InChI Key: IPFBBZAKAIXPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design. It is known for its role in various pharmacological activities, including acting as inhibitors for specific enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyridin-5-ylmethanamine can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable reactions that can be performed under mild conditions. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor for enzymes such as Janus kinases (JAK1 and JAK2) and receptors like RORγt . The compound binds to these targets, modulating their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as an inhibitor for multiple enzymes and receptors makes it a valuable compound in medicinal chemistry and drug design.

Biological Activity

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine is a compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical cellular pathways. The compound has shown significant potential as an inhibitor of the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. Specifically, it has been reported to enhance interferon-γ production in co-culture models involving T cells and cancer cells, indicating its role in modulating immune responses against tumors .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Inhibition of PD-1/PD-L1 Potent inhibition with an IC50 of 92.3 nM; enhances immune response in T cells.
RORγt Inhibition Exhibits dose-dependent inhibition of IL-17A production with an IC50 value of 130 nM.
Anti-tumor Activity Demonstrates cytotoxic effects against various cancer cell lines including A549 and MCF-7.

1. Inhibition of PD-1/PD-L1 Interaction

A series of [1,2,4]triazolo[4,3-a]pyridines were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction. Among these compounds, A22 was identified as the most potent with an IC50 value of 92.3 nM. This compound also significantly elevated interferon-γ production in a co-culture model involving Hep3B cells and CD3 T cells .

2. RORγt Inhibition and Cytokine Modulation

In a study assessing the immunomodulatory effects of this compound, it was found to inhibit the production of IL-17A in a dose-dependent manner. The compound displayed an IC50 value of 130 nM in human whole blood assays and demonstrated significant efficacy in vivo using an IL-18/23-induced cytokine expression model .

3. Anti-tumor Activity

Research has shown that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit potent anti-tumor properties against various cancer cell lines. For instance, compound 22i showed IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells . These results suggest that this class of compounds could serve as potential therapeutic agents for cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine, and how do reaction conditions influence yield?

  • The compound can be synthesized via cyclization of hydrazinylpyridine derivatives with chloroethynylphosphonates or through hydrazonoyl chloride reactions in chloroform with triethylamine catalysis. Reaction temperature, solvent polarity, and catalyst choice (e.g., K₂CO₃ in acetonitrile) significantly affect yield and purity. For example, triethylamine-mediated reactions under reflux yield ~60–75% purity, while optimized cyclization methods achieve >85% yield .

Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR)?

  • Modifications at the triazole or pyridine rings (e.g., methyl, ethyl, or trifluoromethyl substitutions) alter biological activity. Comparative studies show that chlorine substitution at position 6 increases receptor binding affinity, while ethyl groups enhance solubility but reduce metabolic stability .

Q. What analytical methods are critical for characterizing this compound and its derivatives?

  • Use XRD for crystallographic validation (e.g., CCDC 1906114 for phosphonylated derivatives) and ¹H/¹³C NMR to confirm regioselectivity. LC-MS ensures purity, while DSC analyzes thermal stability (melting points range: 123–293°C depending on substituents) .

Advanced Research Questions

Q. How can contradictions in biological activity data between structurally similar triazolopyridines be resolved?

  • Discrepancies often arise from assay conditions (e.g., cell line specificity or dose ranges). For instance, Methyl 6-chloro-triazolopyridine-7-carboxylate shows divergent IC₅₀ values in kinase assays due to varying ATP concentrations. Meta-analyses of dose-response curves and standardized assay protocols (e.g., fixed ATP levels at 1 mM) are recommended .

Q. What mechanistic insights explain the Dimroth rearrangement observed in nitro-substituted triazolopyridines during synthesis?

  • The presence of a NO₂ group in hydrazinylpyridines induces a Dimroth rearrangement, shifting the phosphonate group from position 3 to 2. Computational modeling (e.g., DFT) reveals that electron-withdrawing groups stabilize the transition state, favoring rearrangement by ~30% compared to unsubstituted analogs .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

  • Prodrug strategies, such as esterification of the methanamine group, improve absorption. Pharmacokinetic studies in rodent models show that ethyl ester derivatives achieve 2.5× higher plasma concentrations than the parent compound. CYP450 inhibition assays (e.g., using human liver microsomes) guide metabolic stability optimization .

Q. What computational tools are effective for predicting target binding modes of triazolopyridine derivatives?

  • Molecular docking (Discovery Studio, AutoDock) combined with MD simulations (GROMACS) predicts interactions with GABAₐ or kinase domains. For example, hydrophobic pockets in the ATP-binding site accommodate trifluoromethyl substituents, aligning with experimental IC₅₀ data .

Q. Methodological Resources

  • Synthetic Protocols : Detailed cyclization and purification steps for phosphonylated derivatives .
  • Biological Assays : Guidelines for dose-response studies using HEK293 or HepG2 cells .
  • Crystallography : Access CIF files (e.g., CCDC 1906114) for structural validation .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-5-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-4-6-2-1-3-7-10-9-5-11(6)7/h1-3,5H,4,8H2

InChI Key

IPFBBZAKAIXPDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C(=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.